Chloraminophenamide

Description

metabolite of hydrochlorothiazide

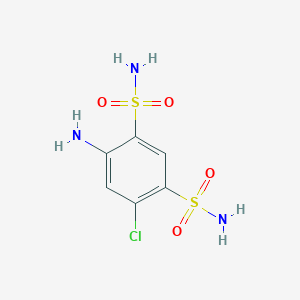

Structure

3D Structure

Properties

IUPAC Name |

4-amino-6-chlorobenzene-1,3-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O4S2/c7-3-1-4(8)6(16(10,13)14)2-5(3)15(9,11)12/h1-2H,8H2,(H2,9,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJCXVZDYSXXFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059521 | |

| Record name | 1,3-Benzenedisulfonamide, 4-amino-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-30-2 | |

| Record name | 4-Amino-6-chloro-1,3-benzenedisulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloraminophenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloraminophenamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedisulfonamide, 4-amino-6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedisulfonamide, 4-amino-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-6-chlorobenzene-1,3-disulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORAMINOPHENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A52O8YREJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chloraminophenamide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloraminophenamide, a potent carbonic anhydrase inhibitor, has played a significant role in the development of diuretic therapies. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis are provided, along with a summary of its key physicochemical and biological properties. Furthermore, this document elucidates the signaling pathway central to its diuretic effect through a detailed diagram.

Discovery and Historical Context

This compound, chemically known as 4-amino-6-chloro-1,3-benzenedisulfonamide, emerged from the pioneering work of Novello and Sprague in 1957.[1] Their research on benzothiadiazine dioxides as novel diuretics led to the development of a new class of orally effective diuretic and antihypertensive agents.[1] this compound itself was a key intermediate in the synthesis of chlorothiazide, one of the first thiazide diuretics.[2] Its discovery was a pivotal moment in medicinal chemistry, paving the way for the development of a wide range of sulfonamide-based diuretics that remain in clinical use today. It is also known as a metabolite of hydrochlorothiazide.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-amino-6-chlorobenzene-1,3-disulfonamide | [3] |

| CAS Number | 121-30-2 | [1] |

| Molecular Formula | C6H8ClN3O4S2 | [1] |

| Molecular Weight | 285.73 g/mol | [1][4] |

| Appearance | Crystalline solid, Light Brown Solid | [2][5] |

| Melting Point | 251-252 °C | [1] |

| Solubility | Slightly soluble in water; more freely soluble in alkalies. Soluble in DMF (30 mg/ml) and DMSO (30 mg/ml). | [1][5] |

| UV max (ethanol) | 223.5-224.5, 265-266, 312-314 nm | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 3-chloroaniline. The first step involves the chlorosulfonation of 3-chloroaniline to introduce two sulfonyl chloride groups onto the aromatic ring. The second step is the amination of the resulting disulfonyl chloride to form the final product.

Experimental Protocol

Step 1: Synthesis of 4-amino-6-chlorobenzene-1,3-disulfonyl chloride

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Reagent Addition: Place chlorosulfonic acid (4 molar equivalents) in the flask and cool it to 0-5 °C using an ice bath.

-

Slowly add 3-chloroaniline (1 molar equivalent) dropwise from the dropping funnel while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to 140-150 °C and maintain this temperature for 2-3 hours, or until the evolution of hydrogen chloride gas ceases.

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The solid product, 4-amino-6-chlorobenzene-1,3-disulfonyl chloride, will precipitate.

-

Purification: Filter the precipitate, wash it with cold water until the washings are neutral, and dry it under vacuum.

Step 2: Synthesis of 4-amino-6-chloro-1,3-benzenedisulfonamide (this compound)

-

Reaction Setup: In a suitable reaction vessel, suspend the dried 4-amino-6-chlorobenzene-1,3-disulfonyl chloride (1 molar equivalent) in a suitable solvent such as tert-butanol.[2]

-

Reagent Addition: Cool the suspension in an ice bath and bubble ammonia gas through the mixture or add a concentrated aqueous solution of ammonia (excess) dropwise with vigorous stirring.

-

Reaction: Continue the reaction at a low temperature for several hours until the starting material is consumed (monitor by TLC).

-

Work-up: Evaporate the solvent under reduced pressure.[2] Treat the residue with water to dissolve any ammonium chloride.

-

Purification: Filter the crude this compound, wash it with cold water, and recrystallize from aqueous ethanol to obtain a purified product.[1]

Synthesis Workflow

References

- 1. 4-Amino-6-chlorobenzene-1,3-disulfonamide synthesis - chemicalbook [chemicalbook.com]

- 2. 4-Amino-6-chlorobenzene-1,3-disulfonamide | 121-30-2 [chemicalbook.com]

- 3. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Chloraminophenamide (CAS 121-30-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloraminophenamide, with the Chemical Abstracts Service (CAS) registry number 121-30-2, is a sulfonamide derivative recognized for its diuretic properties.[1][2] Structurally, it is 4-amino-6-chloro-1,3-benzenedisulfonamide. This compound serves as a key intermediate in the synthesis of thiazide diuretics, such as chlorothiazide, and is also a known metabolite of hydrochlorothiazide.[3][4] Its primary mechanism of action involves the inhibition of carbonic anhydrase, an enzyme crucial for various physiological processes, including renal function.[5][6] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.

| Property | Value | References |

| CAS Number | 121-30-2 | [1][2] |

| Molecular Formula | C₆H₈ClN₃O₄S₂ | [1][2] |

| Molecular Weight | 285.73 g/mol | [1][2] |

| IUPAC Name | 4-amino-6-chlorobenzene-1,3-disulfonamide | [1] |

| Synonyms | 4-amino-6-chloro-m-benzenedisulfonamide, Idorese | [1][2] |

| Appearance | Crystalline solid, White to off-white powder | [6] |

| Melting Point | 251-252 °C | [1] |

| Solubility | Slightly soluble in water; more freely soluble in alkalies. Soluble in DMF (30 mg/ml) and DMSO (30 mg/ml). | [1][6] |

| UV Absorption Maxima (in Ethanol) | 223.5-224.5 nm, 265-266 nm, 312-314 nm | [1][2] |

| pKa (Predicted) | 9.24 ± 0.60 |

Mechanism of Action: Carbonic Anhydrase Inhibition

This compound functions as a potent inhibitor of carbonic anhydrase (CA).[5][6] This enzyme catalyzes the reversible hydration of carbon dioxide to carbonic acid, which subsequently dissociates into a proton (H⁺) and a bicarbonate ion (HCO₃⁻). In the proximal tubules of the kidneys, this reaction is fundamental for the reabsorption of sodium bicarbonate from the filtrate back into the blood.

By inhibiting carbonic anhydrase, this compound disrupts this process, leading to a decrease in the reabsorption of bicarbonate. This retention of bicarbonate in the tubular lumen results in alkaline urine and a mild metabolic acidosis.[1][7] The increased solute concentration within the tubules osmotically retains water, leading to a diuretic effect.[7]

Signaling Pathway of Diuretic Action

The following diagram illustrates the mechanism of carbonic anhydrase inhibition by this compound in the renal proximal tubule and its downstream effects.

Caption: Diuretic action of this compound via carbonic anhydrase inhibition.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the chlorosulfonation of 3-chloroaniline followed by amination.[8]

Reaction Scheme:

3-Chloroaniline → 4-amino-6-chloro-1,3-benzenedisulfonyl dichloride → 4-amino-6-chloro-1,3-benzenedisulfonamide

Materials:

-

3-Chloroaniline

-

Chlorosulfonic acid

-

Ammonia (aqueous or gaseous)

-

Tert-butanol (or other suitable solvent)

Procedure:

-

Chlorosulfonation: 3-Chloroaniline is reacted with an excess of chlorosulfonic acid. This electrophilic aromatic substitution introduces two sulfonyl chloride groups onto the benzene ring, primarily at the positions ortho and para to the amino group. The reaction is typically carried out at a controlled temperature.

-

Amination: The resulting 4-amino-6-chloro-1,3-benzenedisulfonyl dichloride is then treated with ammonia. This nucleophilic substitution reaction replaces the chlorine atoms of the sulfonyl chloride groups with amino groups, yielding this compound. The reaction can be performed in a solvent such as tert-butanol.[9]

-

Purification: The crude product can be purified by recrystallization from aqueous ethanol.[1]

The following diagram outlines the general workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method can be employed for the analysis of this compound, adapted from methods used for other sulfonamides.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate impurities.

Example Gradient Program:

| Time (min) | % Aqueous (A) | % Organic (B) |

| 0 | 90 | 10 |

| 20 | 10 | 90 |

| 25 | 10 | 90 |

| 26 | 90 | 10 |

| 30 | 90 | 10 |

Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detection Wavelength: 265 nm (one of its UV maxima)[1]

Sample Preparation:

-

Dissolve the this compound sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.

The logical relationship for the HPLC analysis is depicted below.

Caption: HPLC analysis workflow.

Pharmacological and Toxicological Profile

-

Therapeutic Use: this compound is categorized as a diuretic.[1][2]

-

Toxicity: As a sulfonamide, this compound may cause hypersensitivity reactions in susceptible individuals. Overdose can potentially lead to kidney damage and electrolyte imbalances.[8] It is important to handle this compound with appropriate personal protective equipment in a laboratory setting.

Conclusion

This compound is a well-characterized sulfonamide with significant importance as a diuretic and a synthetic precursor to other widely used diuretic drugs. Its mechanism of action through carbonic anhydrase inhibition is a classic example of targeted enzyme inhibition leading to a therapeutic effect. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its specific analytical method validation and detailed pharmacokinetic/pharmacodynamic profiling would be valuable additions to the existing knowledge base.

References

- 1. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. 4-アミノ-6-クロロ-1,3-ベンゼンジスルホンアミド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. m.youtube.com [m.youtube.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 8. 4-Amino-6-chloro-1,3-benzenedisulfonamide | 121-30-2 | Benchchem [benchchem.com]

- 9. ahajournals.org [ahajournals.org]

Chloraminophenamide as a Carbonic Anhydrase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of chloraminophenamide, a sulfonamide derivative, and its role as a carbonic anhydrase (CA) inhibitor. It details the mechanism of action, quantitative inhibitory data against various CA isoforms, comprehensive experimental protocols for assessing CA inhibition, and the relevant signaling pathways implicated in its therapeutic potential. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering both foundational knowledge and practical methodologies for the study of this compound and other carbonic anhydrase inhibitors.

Introduction to Carbonic Anhydrases and Sulfonamide Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are vital for numerous physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This seemingly simple reaction is fundamental to pH regulation, CO₂ and bicarbonate transport, electrolyte balance, and biosynthetic pathways.[1][2] In humans, at least 15 different CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity, making them attractive targets for therapeutic intervention in a variety of diseases.

Sulfonamides are a well-established class of potent CA inhibitors. Their inhibitory mechanism relies on the binding of the deprotonated sulfonamide group (R-SO₂-NH⁻) to the zinc ion at the active site of the enzyme, displacing the zinc-bound hydroxide ion and thereby blocking the catalytic cycle. This compound, a benzenedisulfonamide derivative, belongs to this class of inhibitors and has been investigated for its effects on various CA isoforms.

Quantitative Inhibitory Data

The inhibitory potency of this compound against several carbonic anhydrase isoforms has been determined and is summarized in the table below. This data is crucial for understanding its selectivity profile and potential therapeutic applications.

| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) [nM] | Experimental Conditions |

| Human CA I (hCA I) | 8400[1] | Not specified in the available literature. |

| Human CA II (hCA II) | 75[1] | Not specified in the available literature. |

| Bovine CA IV (bCA IV) | 160[1] | Not specified in the available literature. |

| Human CA IX (hCA IX) | Data not available | |

| Human CA XII (hCA XII) | Data not available |

Note: The experimental conditions for the determination of these Kᵢ values were not detailed in the cited source. Researchers should consider this when comparing this data with other findings.

Experimental Protocols for Carbonic Anhydrase Inhibition Assays

Accurate determination of the inhibitory activity of compounds like this compound is essential for drug development. Several established methods are used to measure CA activity and inhibition. Detailed protocols for three common assays are provided below.

Stopped-Flow CO₂ Hydrase Assay

This is a widely used and accurate method for measuring the kinetics of CA-catalyzed CO₂ hydration.

Principle: This assay measures the rate of pH change resulting from the hydration of CO₂ to bicarbonate and a proton. The reaction is monitored spectrophotometrically using a pH indicator.

Detailed Protocol:

-

Reagent Preparation:

-

Buffer: Prepare a 20 mM HEPES or TRIS buffer, pH 7.5, containing 20 mM Na₂SO₄ or NaClO₄ (to maintain constant ionic strength).

-

pH Indicator: Prepare a stock solution of a suitable pH indicator (e.g., phenol red, p-nitrophenol) in the assay buffer. The final concentration in the assay will depend on the specific indicator and instrument sensitivity.

-

Enzyme Solution: Prepare a stock solution of the purified carbonic anhydrase isoform in the assay buffer. The final concentration in the assay should be in the low nanomolar range.

-

Substrate (CO₂ Solution): Prepare a saturated CO₂ solution by bubbling CO₂ gas through distilled, deionized water for at least 30 minutes at a controlled temperature (e.g., 25°C).

-

Inhibitor Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

-

-

Instrumentation:

-

Use a stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.

-

-

Assay Procedure:

-

Equilibrate the enzyme and inhibitor solutions by incubating them together for a defined period (e.g., 15 minutes) at the assay temperature.

-

Load one syringe of the stopped-flow instrument with the enzyme/inhibitor mixture and the other syringe with the CO₂-saturated solution.

-

Rapidly mix the contents of the syringes and initiate the spectrophotometric reading at the wavelength of maximum absorbance change for the pH indicator.

-

Record the initial rate of the reaction (the linear phase of the absorbance change).

-

Repeat the measurement with different concentrations of the inhibitor.

-

-

Data Analysis:

-

Determine the initial velocity (V₀) of the reaction at each inhibitor concentration.

-

Plot the V₀ against the inhibitor concentration and fit the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) to determine the inhibition constant (Kᵢ).

-

Colorimetric CO₂ Hydration Assay

This method is a simpler, endpoint or kinetic assay suitable for high-throughput screening.

Principle: Similar to the stopped-flow assay, this method relies on the pH change due to CO₂ hydration, monitored by a colorimetric pH indicator in a microplate format.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare reagents as described for the stopped-flow assay.

-

-

Instrumentation:

-

Microplate reader capable of kinetic or endpoint absorbance measurements.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, pH indicator, enzyme, and varying concentrations of this compound.

-

Initiate the reaction by adding the CO₂-saturated solution to each well.

-

Immediately start monitoring the change in absorbance at the appropriate wavelength over time (kinetic assay) or measure the absorbance after a fixed time point (endpoint assay).

-

-

Data Analysis:

-

For kinetic assays, calculate the initial reaction rates. For endpoint assays, use the final absorbance values.

-

Plot the reaction rates or absorbance values against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

pH-Stat Method

This method directly measures the production of protons during the CO₂ hydration reaction.

Principle: The assay is performed in a reaction vessel where the pH is maintained at a constant level by the automated addition of a titrant (e.g., NaOH). The rate of addition of the titrant is proportional to the rate of the enzymatic reaction.

Detailed Protocol:

-

Reagent Preparation:

-

Reaction Buffer: A low-buffering capacity solution is used, such as a dilute Tris buffer.

-

Substrate: CO₂ gas is bubbled through the reaction vessel at a constant rate.

-

Titrant: A standardized solution of NaOH (e.g., 0.1 M).

-

Enzyme and Inhibitor Solutions: Prepared as described previously.

-

-

Instrumentation:

-

A pH-stat apparatus consisting of a pH meter, an automatic burette, and a reaction vessel with a stirrer and temperature control.

-

-

Assay Procedure:

-

Add the enzyme and inhibitor solution to the reaction vessel and allow it to equilibrate.

-

Start bubbling CO₂ into the solution to initiate the reaction.

-

The pH-stat will automatically add NaOH to maintain the set pH.

-

Record the volume of NaOH added over time.

-

-

Data Analysis:

-

The rate of the reaction is determined from the rate of titrant addition.

-

Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ or Kᵢ value.

-

Signaling Pathways and Therapeutic Implications

The inhibition of specific carbonic anhydrase isoforms by this compound has potential therapeutic implications in various diseases. The following diagrams illustrate key signaling pathways where CA inhibition is relevant.

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

This diagram illustrates the general mechanism by which sulfonamides, including this compound, inhibit carbonic anhydrase at the molecular level.

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

Role of CA IX in Tumor Acidosis and Progression

Carbonic anhydrase IX is a tumor-associated isoform that is overexpressed in many cancers in response to hypoxia. Its activity contributes to an acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis. Inhibition of CA IX is a promising anti-cancer strategy.

Caption: Signaling pathway of CA IX in the hypoxic tumor microenvironment.

Role of CA II and CA IV in Aqueous Humor Formation

Carbonic anhydrases II and IV play a crucial role in the ciliary body of the eye in the production of aqueous humor. Inhibition of these isoforms is a key mechanism for lowering intraocular pressure in the treatment of glaucoma.

Caption: Role of carbonic anhydrase in aqueous humor secretion.

Conclusion

This compound is a sulfonamide-based inhibitor of carbonic anhydrase with demonstrated activity against several isoforms. Its potential therapeutic applications, particularly in conditions where CA activity is dysregulated, warrant further investigation. This technical guide provides a foundational resource for researchers, summarizing the known inhibitory data, detailing essential experimental protocols for its characterization, and outlining the key signaling pathways in which it may exert its effects. Further studies to elucidate its inhibitory profile against a broader range of human CA isoforms, especially the tumor-associated CA IX and XII, are crucial for advancing its potential in drug development.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the In Vitro Activity of Chloraminophenamide

Introduction

This compound, also known by its chemical name 4-Amino-6-chloro-1,3-benzenedisulfonamide, is a sulfonamide compound. It is recognized primarily as a potent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in numerous physiological processes, making them important therapeutic targets. This compound is also known to be a metabolite of the diuretic drug hydrochlorothiazide.[1][3] This guide provides a detailed overview of the in vitro activity of this compound, focusing on its well-documented role as a carbonic anhydrase inhibitor.

Quantitative Data: Carbonic Anhydrase Inhibition

The primary in vitro activity of this compound is the inhibition of various carbonic anhydrase isoforms. The inhibitory potency is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher potency.

| Isoform | Kᵢ (nM) | Source Organism |

| hCA I | 8400 | Human |

| hCA II | 75 | Human |

| bCA IV | 160 | Bovine |

| hpCA (β-CA) | Potent (nM range) | Helicobacter pylori |

Data sourced from MedchemExpress and Sigma-Aldrich. Note that specific nanomolar range values for hpCA were not publicly available, but it is described as a potent inhibitor.[2]

Experimental Protocols

Determination of Carbonic Anhydrase Inhibition (Kᵢ)

The inhibitory activity of this compound against various CA isoforms is determined using a well-established spectrophotometric method. The following protocol is a generalized representation based on common laboratory practices for assaying CA inhibitors.

Principle: This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, 4-nitrophenyl acetate (p-NPA), to a yellow-colored product, 4-nitrophenol. The rate of this reaction is monitored by measuring the increase in absorbance at approximately 400 nm.[4] When an inhibitor like this compound is present, it binds to the enzyme's active site, reducing the rate of p-NPA hydrolysis. The inhibition constant (Kᵢ) is then determined by analyzing the enzyme kinetics at various inhibitor concentrations.

Materials:

-

Purified carbonic anhydrase isoforms (e.g., hCA I, hCA II)

-

This compound

-

4-Nitrophenyl acetate (p-NPA)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[4]

-

Solvent for inhibitor and substrate (e.g., DMSO or acetonitrile)[4]

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the CA enzyme in the assay buffer.

-

Prepare a stock solution of p-NPA in a suitable organic solvent.

-

Prepare a stock solution of this compound and create a series of dilutions to be tested.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer to each well.

-

Add the diluted this compound solutions to the test wells. Include a control well with no inhibitor.

-

Add the CA enzyme solution to all wells except for a blank control.

-

Incubate the plate for a set period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.

-

Immediately place the plate in a spectrophotometer and measure the absorbance at 400 nm at regular intervals for a defined period.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots.

-

The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate enzyme inhibition model, often using the Cheng-Prusoff equation or by constructing a Dixon plot.

-

Visualizations

Mechanism of Action: Carbonic Anhydrase Inhibition

This compound functions as a competitive inhibitor of carbonic anhydrase. The sulfonamide moiety of the molecule coordinates with the zinc ion (Zn²⁺) located in the active site of the enzyme. This binding event blocks the access of the natural substrate (carbon dioxide) to the active site, thereby inhibiting the enzyme's catalytic activity.

Caption: Competitive inhibition of Carbonic Anhydrase by this compound.

Experimental Workflow: CA Inhibition Assay

The workflow for determining the in vitro inhibitory activity of this compound against carbonic anhydrase follows a structured, multi-step process from preparation to data analysis.

References

The Biological Function of Chloraminophenamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloraminophenamide (4-amino-6-chloro-1,3-benzenedisulfonamide) is a sulfonamide derivative primarily recognized for its potent inhibitory activity against carbonic anhydrase enzymes. This inhibitory profile forms the basis of its principal biological functions, namely diuresis and the reduction of intraocular pressure, positioning it as a molecule of interest in pharmacology. Historically, its significance also lies in its role as a key synthetic intermediate in the production of thiazide diuretics, such as hydrochlorothiazide, for which it is also a known metabolite.[1] This technical guide provides a comprehensive overview of the biological functions of this compound, its mechanism of action, cellular targets, and the experimental basis for these findings.

Core Biological Function: Carbonic Anhydrase Inhibition

The central biological function of this compound is the inhibition of carbonic anhydrase (CA), a family of zinc-containing metalloenzymes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2][3] By inhibiting CA, this compound disrupts the physiological processes that depend on this reaction, most notably pH regulation and fluid balance in the kidneys and eyes.

Cellular Targets and Quantitative Inhibition Data

This compound exhibits inhibitory activity against various isoforms of carbonic anhydrase. The inhibition constants (Ki) quantify the potency of this inhibition, with lower values indicating stronger binding.

| Target Isoform | Inhibition Constant (Ki) | Notes |

| Human Carbonic Anhydrase I (hCA I) | 8400 nM | Lower affinity for this isoform. |

| Human Carbonic Anhydrase II (hCA II) | 75 nM | High affinity for this isoform. |

| Bovine Carbonic Anhydrase IV (bCA IV) | 160 nM | Significant affinity for this membrane-bound isoform. |

Data sourced from MedchemExpress, citing Scozzafava A, et al. J Med Chem. 1999.

Mechanism of Action in Key Physiological Systems

Diuretic Effect in the Renal Tubules

The diuretic action of this compound stems from the inhibition of carbonic anhydrase in the proximal convoluted tubule (PCT) of the kidney.[4][5]

Normal Physiological Process:

-

In the PCT, carbonic anhydrase (both membrane-bound CA-IV and cytoplasmic CA-II) facilitates the reabsorption of sodium bicarbonate (NaHCO₃).

-

Luminal H⁺ is secreted in exchange for Na⁺ via the NHE3 antiporter. This H⁺ combines with filtered HCO₃⁻ to form H₂CO₃.

-

Luminal CA-IV catalyzes the rapid conversion of H₂CO₃ to CO₂ and H₂O, which then freely diffuse into the tubular cell.

-

Inside the cell, cytoplasmic CA-II reverses the reaction, converting CO₂ and H₂O back into H₂CO₃, which then dissociates into H⁺ and HCO₃⁻.

-

The H⁺ is recycled for secretion into the lumen, while HCO₃⁻ is transported across the basolateral membrane into the blood, coupled with Na⁺. This process results in the net reabsorption of NaHCO₃.

Effect of this compound: By inhibiting both luminal and cytoplasmic carbonic anhydrase, this compound disrupts this cycle. The reduced reabsorption of NaHCO₃ leads to an increased concentration of these ions in the tubular fluid. This osmotic effect retains water in the tubule, leading to increased urine output (diuresis).[6]

References

- 1. 4-Amino-6-chloro-1,3-benzenedisulfonamide | 121-30-2 | Benchchem [benchchem.com]

- 2. Studies on bicarbonate transporters and carbonic anhydrase in porcine non-pigmented ciliary epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tubular Reabsorption | Anatomy and Physiology II [courses.lumenlearning.com]

- 5. Carbonic anhydrase-dependent bicarbonate transport in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

A Technical Guide to the Solubility and Stability of Chlorpropamide

Disclaimer: The compound "Chloraminophenamide" as specified in the query is not found in the scientific literature. This guide pertains to Chlorpropamide , a structurally similar and well-documented first-generation sulfonylurea drug, which is presumed to be the intended subject of the query.

This document provides a comprehensive technical overview of the solubility and stability of Chlorpropamide, intended for researchers, scientists, and professionals in drug development. It consolidates key quantitative data, details experimental methodologies, and illustrates relevant pathways and workflows.

Solubility Profile

Chlorpropamide is a white crystalline powder characterized as being practically insoluble in water, particularly at neutral pH.[1][2] Its solubility is significantly influenced by the pH of the medium and the nature of the solvent.

Aqueous and Solvent Solubility Data

The solubility of Chlorpropamide in various media has been determined through multiple studies. The data is summarized in the table below for ease of comparison.

| Solvent/Medium | Temperature | Solubility | Method | Reference |

| Water (pH 6.0) | Ambient | 2.2 mg/mL | Not Specified | [1][3] |

| Water (pH 7.3) | Ambient | Practically Insoluble | Not Specified | [1][4] |

| Water | 37 °C | 258 mg/L | Not Specified | [5] |

| Ethanol | Ambient | 1:12 (g/mL) | Not Specified | [4][6] |

| Acetone | Ambient | 1:5 (g/mL) | Not Specified | [4][6] |

| Chloroform | Ambient | 1:9 (g/mL) | Not Specified | [6] |

| Methanol | Ambient | Freely Soluble | Not Specified | [2] |

| Diethyl Ether | Ambient | 1:200 (g/mL) | Not Specified | [4] |

| Supercritical CO₂ | 313.15 - 353.15 K | 2.29 x 10⁻⁶ - 72.2 x 10⁻⁶ (mole fraction) | Semiflow Apparatus | [7] |

| n-Butanol | 283.15 K | 0.0198 (mole fraction) | Laser Method | [8] |

| n-Butanol | 323.15 K | 0.0827 (mole fraction) | Laser Method | [8] |

| Ethyl Acetate | 283.15 K | 0.0135 (mole fraction) | Laser Method | [8] |

| Ethyl Acetate | 323.15 K | 0.0463 (mole fraction) | Laser Method | [8] |

Experimental Protocols for Solubility Determination

Protocol 1: Solubility in Organic Solvents by Laser Method [8] A dynamic laser method was employed to determine the solubility of Chlorpropamide in various alcohols and acetate esters.

-

An excess amount of Chlorpropamide is added to a known volume of the selected solvent in a jacketed glass vessel.

-

The solution is continuously stirred and heated at a controlled rate.

-

A laser beam is passed through the solution to a photodetector.

-

The temperature at which the solid phase completely dissolves, indicated by a stable maximum in the laser signal, is recorded as the equilibrium temperature.

-

This process is repeated at different concentrations to generate a solubility curve as a function of temperature.[8]

-

The crystal structure of the solid phase before and after the experiment is confirmed by Powder X-ray Diffraction (XRD) to ensure no polymorphic transformation has occurred.[8]

Protocol 2: Solubility in Supercritical Carbon Dioxide [7] The solubility of Chlorpropamide in supercritical CO₂ was measured using a semiflow apparatus.

-

A high-pressure pump delivers liquid CO₂ to a thermostatted vessel containing the solid drug.

-

The system is maintained at a constant temperature (e.g., 313.15 K, 333.15 K, or 353.15 K) and pressure (10–30 MPa).[7]

-

The supercritical fluid, saturated with the solute, is passed through a depressurization line.

-

A continuous solvent-dilution device is used to prevent precipitation and underestimation of solubility data.[7]

-

The amount of dissolved Chlorpropamide is quantified, typically by a chromatographic method, to determine its mole fraction solubility under the specific conditions.

Stability Profile

Stability testing is crucial for ensuring the safety and efficacy of a drug substance. Forced degradation studies for Chlorpropamide have been conducted to identify its degradation pathways and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing to predict its degradation profile. Studies show that Chlorpropamide is notably susceptible to oxidative degradation.[9]

| Stress Condition | Reagent/Parameters | Observation | Reference |

| Hydrolysis (Acidic) | 1 N HCl | Inert / No significant degradation | [9][10] |

| Hydrolysis (Alkaline) | 1 N NaOH | Inert / No significant degradation | [9][10] |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) | Significant degradation observed | [9][10] |

| Thermal | Dry and Wet Heat | Inert / No significant degradation | [9][10] |

| Photolytic | UV and Fluorescent Light | Inert / No significant degradation | [9][10] |

The primary degradation product identified from hydrolysis and in solid dosage forms is p-chlorobenzenesulfonamide.[11][12]

Experimental Protocols for Stability Assessment

The development of a stability-indicating method is a primary goal of forced degradation studies.[13][14] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Protocol 3: Stability-Indicating HPLC Method [9] This protocol describes a validated HPLC method for the quantification of Chlorpropamide and its degradation products.

-

Chromatographic System: An Inertsil ODS 3V column (150mm × 4.6mm; 5μm particle size) is used.[9]

-

Mobile Phase: A mixture of phosphate buffer (pH 4.5), methanol, and acetonitrile in a ratio of 30:63:7 (v/v/v) is employed.[9]

-

Flow Rate: The mobile phase is delivered at a flow rate of 1.0 mL/min.[9]

-

Detection: UV detection is performed at a wavelength of 254 nm.[9]

-

Sample Preparation for Forced Degradation:

-

Acid/Base Hydrolysis: A solution of Chlorpropamide (e.g., 1 mg/mL) is refluxed with 1 N HCl or 1 N NaOH for a specified period, then neutralized.

-

Oxidation: The drug solution is treated with 3-30% H₂O₂ at room temperature.[15]

-

Thermal: The solid drug substance is exposed to dry heat (e.g., 105°C for 3 hours) or wet heat.[2][15]

-

Photolytic: The drug solution or solid is exposed to a combination of UV (200 W h/m²) and fluorescent light (1.2 million lux hours).[15]

-

-

Analysis: Stressed samples are diluted appropriately and injected into the HPLC system to separate the parent drug from any degradation products. The method's ability to resolve these peaks demonstrates its stability-indicating nature.

Visualizations

Workflow for Forced Degradation Studies

The following diagram outlines the typical workflow for conducting a forced degradation study to develop a stability-indicating analytical method.

Signaling Pathway: Mechanism of Action

Chlorpropamide, like other sulfonylureas, lowers blood glucose by stimulating insulin release from pancreatic β-cells.[1][5][16] This is achieved by interacting with the ATP-sensitive potassium (K-ATP) channel on the cell membrane.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. drugfuture.com [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. Chlorpropamide - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. CHLORPROPAMIDE CAS#: 94-20-2 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

- 10. researchgate.net [researchgate.net]

- 11. Stability-indicating high-performance liquid chromatographic determination of chlorpropamide, tolbutamide, and their respective sulfonamide degradates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The assay and stability of chlorpropamide in solid dispersion with urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sgs.com [sgs.com]

- 14. ijrpp.com [ijrpp.com]

- 15. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 16. What is the mechanism of Chlorpropamide? [synapse.patsnap.com]

Unveiling the Pharmacokinetics and Metabolism of Chloraminophenamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloraminophenamide (4-amino-6-chloro-1,3-benzenedisulfonamide), a compound structurally related to sulfonamide diuretics, has been identified as a metabolite of the widely prescribed antihypertensive agent, hydrochlorothiazide. While hydrochlorothiazide is largely excreted unchanged, the in vivo formation of this compound points to a metabolic pathway with potential implications for pharmacokinetics, pharmacodynamics, and toxicology. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics and metabolism, with a focus on its formation from hydrochlorothiazide.

Pharmacokinetics of the Parent Compound: Hydrochlorothiazide

To understand the pharmacokinetic profile of this compound, it is essential to first consider the disposition of its parent drug, hydrochlorothiazide. Hydrochlorothiazide is primarily eliminated unchanged by the kidneys. However, the formation of this compound, albeit a minor pathway, necessitates a review of hydrochlorothiazide's absorption, distribution, metabolism, and excretion characteristics.

| Pharmacokinetic Parameter | Value | Species | Route of Administration | Reference |

| Absorption | ||||

| Bioavailability | 60-80% | Human | Oral | [1] |

| Tmax | ~2 hours | Human | Oral | [1] |

| Distribution | ||||

| Protein Binding | ~40% | Human | [1] | |

| Erythrocyte Accumulation | Ratio to plasma ~3.5 | Human | [1] | |

| Metabolism | ||||

| Primary Metabolite | 4-amino-6-chloro-1,3-benzenedisulfonamide | Human | Oral | [1] |

| Secondary Metabolite | Chlorothiazide | Human | Oral | [1] |

| Excretion | ||||

| Half-life (t½) | 5-14 hours | Human | Oral | [1] |

| Primary Route | Renal | Human | Oral | [1] |

Metabolism of Hydrochlorothiazide to this compound

The biotransformation of hydrochlorothiazide to this compound involves the hydrolysis of the thiadiazine ring of the parent molecule. This metabolic conversion has been confirmed in vivo in humans.[1]

Metabolic Pathway

The proposed mechanism for the formation of this compound from hydrochlorothiazide is through hydrolysis, which leads to the opening of the thiadiazine ring.

Caption: Metabolic conversion of Hydrochlorothiazide to this compound.

While the precise enzymatic catalysis of this reaction in the kidney is not fully elucidated, carbonic anhydrases, which are abundant in renal tissue and are known to interact with sulfonamide drugs, are potential candidates.[2][3]

Pharmacokinetics of this compound

Direct and comprehensive pharmacokinetic studies on this compound are limited. However, insights can be gleaned from the studies that have identified and quantified it as a metabolite of hydrochlorothiazide.

Erythrocyte Binding

A notable characteristic of this compound is its significant binding to erythrocytes. Studies have shown that the concentration of this compound in red blood cells can be substantially higher than in plasma. This binding is thought to be, at least in part, to the enzyme carbonic anhydrase present in erythrocytes.[4]

Experimental Protocols

In Vivo Formation of this compound

A study by Okuda et al. (1987) provided evidence for the in vivo formation of this compound in a patient treated with hydrochlorothiazide. The methodology likely involved the collection of urine samples from the patient, followed by extraction and chromatographic analysis to identify and quantify the metabolite.

Erythrocyte Binding Studies

The investigation into the binding of this compound to erythrocytes by Yamazaki et al. (1990) would have involved the following general steps:

-

Incubation of rabbit erythrocytes with varying concentrations of this compound.

-

Separation of erythrocytes from the plasma/buffer.

-

Lysis of the erythrocytes to release the bound compound.

-

Quantification of this compound in the erythrocyte lysate and the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Analysis of the binding data using methods like Scatchard plots to determine binding parameters.

Analytical Methodology for Quantification

The quantification of this compound in biological matrices typically relies on chromatographic techniques coupled with mass spectrometry.

Sample Preparation Workflow:

Caption: General workflow for the analysis of this compound.

LC-MS/MS Method for Degradation Product Analysis

Mahajan et al. (2012) detailed an LC-MS/MS method for the characterization of hydrochlorothiazide degradation products, including this compound.

| Parameter | Description |

| Chromatographic System | Agilent 1100 series HPLC |

| Column | Not specified |

| Mobile Phase | Not specified |

| Mass Spectrometer | Applied Biosystems MDS Sciex 4000 Q TRAP |

| Ionization Mode | Electrospray Ionization (ESI) |

This study utilized stress conditions (hydrolytic, oxidative, photolytic, and thermal) to induce the degradation of hydrochlorothiazide and subsequently identified the resulting products.[5]

Conclusion

This compound is an established in vivo metabolite of hydrochlorothiazide, formed through the hydrolysis of the parent drug's thiadiazine ring. Its most notable pharmacokinetic feature is its high affinity for erythrocytes, likely due to binding to carbonic anhydrase. While comprehensive pharmacokinetic data for this compound itself remains scarce, its formation represents a metabolic pathway of hydrochlorothiazide that warrants further investigation, particularly concerning its potential contribution to the overall pharmacological and toxicological profile of the parent drug. Future research should focus on elucidating the specific enzymatic pathways responsible for its formation in the kidney and on conducting detailed pharmacokinetic studies of isolated this compound to fully understand its absorption, distribution, metabolism, and excretion characteristics.

References

- 1. Pharmacogenomics of amlodipine and hydrochlorothiazide therapy and the quest for improved control of hypertension: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of carbonic anhydrase accounts for the direct vascular effects of hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. flore.unifi.it [flore.unifi.it]

- 4. karger.com [karger.com]

- 5. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Chloraminophenamide Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloraminophenamide, chemically known as 4-amino-6-chloro-1,3-benzenedisulfonamide, is a sulfonamide derivative that has been identified as a potent inhibitor of carbonic anhydrases. It is also recognized as a metabolite of the diuretic drug hydrochlorothiazide.[1][2] This technical guide provides a comprehensive review of the existing research on this compound, summarizing its chemical properties, synthesis, mechanism of action, and available biological data. The information is presented to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of diuretics and carbonic anhydrase inhibitors.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[3][4] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 121-30-2 | [3][5][6] |

| Molecular Formula | C6H8ClN3O4S2 | [3][5][6] |

| Molecular Weight | 285.73 g/mol | [3][5] |

| Melting Point | 251-252 °C | [3] |

| Appearance | White to yellow solid | [3] |

| Solubility | Slightly soluble in water; more freely soluble in alkalies. | [3] |

| UV max (ethanol) | 223.5-224.5, 265-266, 312-314 nm | [3] |

Synthesis of this compound

The synthesis of this compound has been reported in the literature, with one notable method described by Biniecki and Góra in 1958. This process involves a multi-step reaction starting from 3-chloroaniline.[5]

Experimental Protocol: Synthesis via Chlorosulfonation and Amination

Step 1: Chlorosulfonation of 3-Chloroaniline

-

3-Chloroaniline is reacted with an excess of chlorosulfonic acid (ClSO3H). This electrophilic substitution reaction introduces two sulfonyl chloride groups onto the benzene ring, ortho and para to the amino group. The directing effect of the amino and chloro groups favors the formation of 4-amino-6-chloro-1,3-benzenedisulfonyl dichloride.

Step 2: Amination of the Disulfonyl Dichloride

-

The resulting 4-amino-6-chloro-1,3-benzenedisulfonyl dichloride is then treated with ammonia (NH3). The ammonia molecules act as nucleophiles, displacing the chloride ions from the sulfonyl chloride groups to form the corresponding sulfonamide groups. This step yields the final product, 4-amino-6-chloro-1,3-benzenedisulfonamide (this compound).

The overall synthetic workflow can be visualized as follows:

Mechanism of Action: Carbonic Anhydrase Inhibition

This compound's primary mechanism of action is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[7] These enzymes catalyze the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+).

Signaling Pathway of Carbonic Anhydrase

Carbonic anhydrases play a crucial role in maintaining pH homeostasis and facilitating the transport of CO2 and bicarbonate across cell membranes. By inhibiting these enzymes, this compound can disrupt these processes, leading to physiological effects such as diuresis. The fundamental reaction and its impact on cellular pH are depicted below.

Quantitative Data: In Vitro Inhibition of Carbonic Anhydrase Isoforms

This compound has been shown to be a potent inhibitor of several carbonic anhydrase isoforms. The inhibitory activity is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce 50% inhibition. Lower Ki values indicate greater potency.

| Carbonic Anhydrase Isoform | Ki (nM) | Reference |

| human CA II (hCA II) | 75 | [7] |

| bovine CA IV (bCA IV) | 160 | [7] |

| human CA I (hCA I) | 8400 | [7] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory potency of this compound against various CA isoforms is typically determined using a stopped-flow CO2 hydration assay.

Principle: This method measures the enzyme's ability to catalyze the hydration of CO2. The resulting production of a proton causes a pH change in the reaction buffer, which is monitored by a pH indicator.

Materials:

-

Stopped-flow spectrophotometer

-

Buffer solution (e.g., Tris-HCl)

-

pH indicator (e.g., phenol red or bromothymol blue)

-

Purified carbonic anhydrase isoform

-

CO2-saturated solution

-

This compound solution at various concentrations

Procedure:

-

A solution containing the buffer, pH indicator, and the carbonic anhydrase enzyme is rapidly mixed with a CO2-saturated solution in the stopped-flow instrument.

-

The initial rate of the enzyme-catalyzed CO2 hydration is measured by monitoring the change in absorbance of the pH indicator over time.

-

The assay is repeated in the presence of varying concentrations of this compound.

-

The inhibition constants (Ki) are calculated by analyzing the effect of the inhibitor concentration on the enzyme activity.

In Vivo and Clinical Data

A 1959 clinical study published in Italian investigated the diuretic effect of a closely related compound, 4-amino-6-chloro-N,N'-dimethylbenzene-1,3-disulfonamide, and compared it to other diuretics of the time.[1] This historical data suggests that compounds of this chemical class were of interest for their diuretic properties in a clinical setting.

Toxicity Profile

Safety data for this compound indicates that it is considered a hazardous substance.[7] Key toxicity concerns are summarized below:

-

Acute Toxicity: Accidental ingestion may be seriously damaging to health, with animal experiments indicating that ingestion of less than 40 grams may be fatal.[7]

-

Organ Toxicity: Sulfonamides and their derivatives can cause extensive kidney damage and destroy red blood cells.[7] Overdose may lead to an accumulation of acid in the blood or a diminished blood sugar level.[7]

-

Hypersensitivity: Predisposed individuals can develop hypersensitivity reactions.[7]

-

Irritation: The substance may cause skin and serious eye irritation.[9][10]

Conclusion

This compound is a potent, multi-isoform inhibitor of carbonic anhydrase with a well-defined in vitro mechanism of action. Its synthesis is achievable through established chemical routes. While detailed in vivo and clinical data for this compound itself are limited, its chemical similarity to known diuretics and early clinical interest in related compounds suggest a potential pharmacological profile centered on diuresis. The available toxicity data necessitates careful handling and further investigation in any potential therapeutic development. This review provides a foundational understanding of this compound for researchers and professionals, highlighting areas where further research, particularly in vivo studies, is needed to fully elucidate its therapeutic potential and safety profile.

References

- 1. [Clinical study of the diuretic effect of 4-amino-6-chloro-N, N'-dimethylbenzene-1, 3-disulfonamide; comparison with other current diuretics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Amino-6-chloro-1,3-benzenedisulfonamide | C6H8ClN3O4S2 | CID 67136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.pt [fishersci.pt]

- 4. 4-Amino-6-chloro-1,3-benzenedisulfonamide, 98% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 5. 4-Amino-6-chlorobenzene-1,3-disulfonamide synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Amino-6-chlorobenzene-1,3-disulfonamide [webbook.nist.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. caymanchem.com [caymanchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Clozapine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical methods for the detection and quantification of Clozapine, an atypical antipsychotic drug. The protocols detailed below are intended to guide researchers in establishing robust and reliable assays for Clozapine and its major metabolites, Norclozapine (N-desmethylclozapine) and Clozapine-N-oxide, in various matrices, particularly in biological samples for therapeutic drug monitoring and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of Clozapine in pharmaceutical formulations and biological fluids.[1] HPLC methods offer good selectivity and sensitivity, especially when coupled with UV or diode array detectors.[2]

Data Presentation: HPLC Methods for Clozapine Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Matrix | Human Plasma | Human Serum/Plasma | Pharmaceutical Tablets |

| Extraction | Liquid-Liquid Extraction (Chloroform: n-hexane 50:50)[3] | Automated Solid-Phase Extraction (SPE)[2] | Direct Dissolution |

| Column | C18 | C8[2] | Purospher® Star RP-8 endcapped[4] |

| Mobile Phase | 50:50 10mM disodium hydrogen phosphate: Acetonitrile[3] | Acetonitrile-methanol-10 mM dipotassium hydrogenphosphate, pH 3.7 (30:2:100, v/v/v)[2] | Methanol:Water (80:20 v/v)[4] |

| Detection | UV at 254 nm[3] | Diode Array at 220 nm[2] | UV |

| Linearity Range | 25-800 ng/mL[3] | Not specified | 10-200 µg/mL[4] |

| LOD | Not specified | 15 nmol/L[2] | 7.42 µg/mL[4] |

| LOQ | 25 ng/mL[3] | Not specified | 22.51 µg/mL[4] |

| Recovery | >80%[5] | 85-95%[2] | Not applicable |

| Precision (%RSD) | <15%[3] | Inter-assay: 1.1-9.3%, Intra-assay: 4.2-8.0%[2] | 0.13%[4] |

Experimental Protocol: HPLC-UV for Clozapine in Human Plasma [3][5]

This protocol describes the quantification of Clozapine in human plasma using HPLC with UV detection.

a. Sample Preparation (Liquid-Liquid Extraction)

-

To 300 µL of human plasma, add an internal standard (e.g., Diazepam).

-

Add 1 mL of extraction solvent (e.g., a mixture of chloroform and n-hexane, 50:50 v/v).

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 25 µL of the reconstituted sample into the HPLC system.

b. Chromatographic Conditions

-

Instrument: HPLC system with a UV-VIS detector.

-

Column: C18 analytical column.

-

Mobile Phase: A mixture of acetonitrile, methanol, and 0.5% triethylamine (40:10:50, v/v/v).[5]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 250 nm.[5]

-

Injection Volume: 50 µL.[5]

c. Calibration and Quantification

-

Prepare a series of calibration standards by spiking known concentrations of Clozapine into drug-free human plasma.

-

Process the calibration standards using the same sample preparation procedure as the unknown samples.

-

Generate a calibration curve by plotting the peak area ratio of Clozapine to the internal standard against the nominal concentration.

-

Determine the concentration of Clozapine in the test samples by interpolating their peak area ratios from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the determination of Clozapine and its metabolites in biological matrices.[6][7] It is considered the gold standard for therapeutic drug monitoring due to its high selectivity and low detection limits.[8]

Data Presentation: LC-MS/MS Methods for Clozapine Analysis

| Parameter | Method 1[6] | Method 2[9] | Method 3 |

| Matrix | Human Plasma | Rat Plasma | Human Plasma |

| Extraction | Liquid-Liquid Extraction | Protein Precipitation (Acetonitrile) | Protein Precipitation (Acetonitrile) |

| Column | C18 | Not specified | Waters XBridge™ Premier BEH™ UPLC™ |

| Ionization | Positive Ion Electrospray (ESI) | Not specified | Not specified |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Targeted MS/MS | Tandem Mass Spectrometry |

| Linearity Range | 1-1000 ng/mL | 1-10,000 ng/mL | 12-4946 ng/mL |

| LOQ | 1 ng/mL | 1 ng/mL (MS), 1-5 ng/mL (MS/MS) | 12 ng/mL |

| Precision (%RSD) | <14% | Not specified | <1.2% |

Experimental Protocol: LC-MS/MS for Clozapine and Metabolites in Human Plasma [6]

This protocol outlines a method for the simultaneous quantification of Clozapine, Norclozapine, and Clozapine-N-oxide in human plasma.

a. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 0.5 mL of human plasma into a glass tube.

-

Add an appropriate internal standard.

-

Add 5 mL of the extraction solvent.

-

Vortex for 1 minute.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject into the LC-MS/MS system.

b. LC-MS/MS Conditions

-

Instrument: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization source.

-

Column: C18 column.

-

Mobile Phase: Isocratic elution.

-

Ionization Mode: Positive ion electrospray.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Clozapine: m/z 327 → m/z 270

-

Norclozapine: m/z 313 → m/z 192

-

Clozapine-N-oxide: m/z 343 → m/z 256

-

Spectrophotometry

Spectrophotometric methods offer a simple and cost-effective approach for the determination of Clozapine, particularly in pharmaceutical dosage forms.[10][11] These methods are often based on charge-transfer complexation or oxidation reactions that produce a colored product.[11]

Data Presentation: Spectrophotometric Methods for Clozapine Analysis

| Parameter | Method 1[10] | Method 2[11] | Method 3[12] |

| Principle | Oxidation with bromate | Charge-transfer with iodine | Reaction with iodine in dichloromethane |

| Matrix | Dosage Forms | Tablets and Urine | Urine and Tablets |

| Wavelength (λmax) | 308 nm | 365 nm | 365 nm |

| Linearity Range | Up to 12.0 µg/mL | 4-200 µg/mL | 15-400 mg/L |

| LOD | 0.1 µg/mL | 1.12 µg/mL | 10.42 mg/L |

| Molar Absorptivity | 1.986 x 10⁴ L mol⁻¹ cm⁻¹ | Not specified | Not specified |

Experimental Protocol: Spectrophotometric Determination of Clozapine [10]

This protocol is based on the oxidation of Clozapine with potassium bromate.

a. Reagent Preparation

-

Clozapine Standard Solution: Prepare a stock solution of Clozapine in a suitable solvent and make serial dilutions to obtain working standards.

-

Potassium Bromate Solution: Prepare a solution of potassium bromate in a perchloric acid medium.

b. Assay Procedure

-

To a series of volumetric flasks, add aliquots of the Clozapine standard solutions.

-

Add the potassium bromate solution to each flask.

-

Allow the reaction to proceed for a specified time to develop the color.

-

Dilute to volume with the appropriate solvent.

-

Measure the absorbance of the resulting yellow-colored species at 308 nm against a reagent blank.

c. Data Analysis

-

Construct a calibration curve by plotting absorbance versus the concentration of Clozapine.

-

Determine the concentration of Clozapine in the sample solution from the calibration curve.

Visualizations

Experimental Workflow for Clozapine Analysis in Biological Samples

Caption: General experimental workflow for the analysis of Clozapine.

Metabolic Pathway of Clozapine

References

- 1. academic.oup.com [academic.oup.com]

- 2. Analysis of clozapine and norclozapine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clozapine Assay HPLC Method acc to USP Monograph [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ultra-fast LC-MS/MS in therapeutic drug monitoring: Quantification of clozapine and norclozapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. agilent.com [agilent.com]

- 10. Spectrophotometric determination of clozapine based on its oxidation with bromate in a micellar medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Validated spectrophotometric and fluorimetric methods for analysis of clozapine in tablets and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ata-journal.org [ata-journal.org]

Application Notes and Protocols for the Quantification of Chlorpheniramine in Biological Samples

Disclaimer: The compound "Chloraminophenamide" does not appear in publicly available scientific literature and may be a typographical error. Based on the phonetic similarity, this document provides detailed application notes and protocols for the quantification of Chlorpheniramine , a common antihistamine, in biological samples. These protocols serve as a representative example of the methodologies used for quantifying small molecules in biological matrices.

Application Note: Quantification of Chlorpheniramine in Human Plasma using LC-MS/MS

Introduction

Chlorpheniramine is a first-generation antihistamine used to treat allergic conditions such as rhinitis and urticaria. Accurate quantification of Chlorpheniramine in biological matrices like plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1][2] This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Chlorpheniramine in human plasma.

Principle of the Method

This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. An internal standard (IS) is used to ensure accuracy and precision.

Instrumentation and Reagents

-

LC-MS/MS System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic acid, Ammonium formate, Ultrapure water.

-

Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled Chlorpheniramine or another suitable compound.

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solution: Prepare a 1 mg/mL stock solution of Chlorpheniramine in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve and QC samples.

-

Spiking: Spike the working standard solutions into blank human plasma to create calibration standards ranging from 1 to 500 ng/mL and QC samples at low, medium, and high concentrations.

Sample Preparation from Biological Matrix (Plasma)

The protein precipitation or "plasma crash" method is a common and straightforward technique for sample preparation.[3]

-

Aliquoting: Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.

-

Internal Standard Addition: Add 10 µL of the internal standard working solution to each tube.

-

Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[4]

-

Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient program to ensure the separation of Chlorpheniramine from matrix interferences.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for Chlorpheniramine and the internal standard.

-

Optimization: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

-

Data Presentation

The following table summarizes typical quantitative data for a validated LC-MS/MS method for Chlorpheniramine in human plasma.

| Parameter | Value |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Recovery) | 90 - 110% |

| Matrix Effect | Minimal |

| Extraction Recovery | > 85% |

Visualizations

Experimental Workflow for Chlorpheniramine Quantification

Caption: Workflow for Chlorpheniramine quantification in plasma.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Chlorpheniramine in human plasma. The protocol is suitable for high-throughput analysis in clinical and research settings. Proper validation of the method is essential to ensure data quality and regulatory compliance.

References

- 1. Clinical pharmacokinetics of chlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioequivalence and pharmacokinetics of chlorpheneramine in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ionsource.com [ionsource.com]

- 4. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Study of Dichlorphenamide in Glaucoma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive damage to the optic nerve, often associated with elevated intraocular pressure (IOP). The primary goal of glaucoma therapy is to lower IOP to prevent further optic nerve damage and vision loss. Carbonic anhydrase inhibitors (CAIs) are a class of drugs that effectively reduce IOP by decreasing the production of aqueous humor, the fluid that fills the front part of the eye.